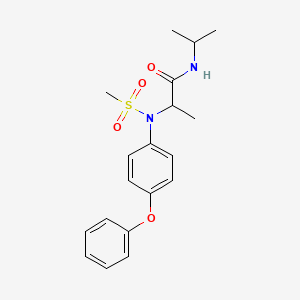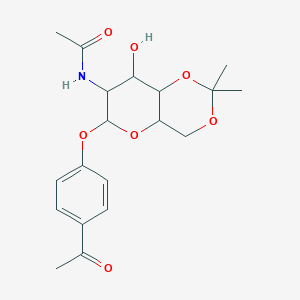![molecular formula C18H17NO2 B4016977 1-[4-(8-methoxyquinolin-5-yl)phenyl]ethanol](/img/structure/B4016977.png)
1-[4-(8-methoxyquinolin-5-yl)phenyl]ethanol
説明
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that include cyclization, bromination, aldol condensation, and substitution reactions. For instance, an efficient one-pot method for the synthesis of anti-α,β-epoxy ketones from 1-(2-methyl-4-phenylquinolin-3-yl)ethanone and ethanol has been developed through a modified Darzens reaction, showcasing a cascade sequence of reactions including bromination and aldol condensation (Chauhan et al., 2017). This example highlights the complexity and creativity in synthesizing quinoline-based compounds.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their chemical behavior and potential applications. For example, the absolute configurations of tetrahydroquinoline derivatives were determined by their NMR spectra, revealing the relationship between their structure and optical activity (Kametani et al., 1970). Such studies are fundamental in understanding the stereochemistry and molecular structure of quinoline derivatives.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that are significant for their functionalization and application. The reactivity of these compounds with nitriles in concentrated sulfuric acid, for example, leads to the formation of substituted isoquinolines through Wagner-Meerwein rearrangement and Ritter reaction (Perevoshchikova et al., 2014). These reactions are indicative of the versatile chemical properties of quinoline derivatives.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Although specific data on "1-[4-(8-methoxyquinolin-5-yl)phenyl]ethanol" are not available, studies on similar compounds provide insights. For example, the synthesis of various quinoline derivatives and their characterization reveals important physical properties that are essential for their practical applications (Yuan & Bador, 1976).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as reactivity, stability, and fluorescence, are crucial for their application in chemical synthesis and as potential drug candidates. The reactivity of quinoline derivatives with alcohols to produce fluorescent esters, for example, demonstrates their potential in analytical applications (Yoshida et al., 1992).
特性
IUPAC Name |
1-[4-(8-methoxyquinolin-5-yl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12(20)13-5-7-14(8-6-13)15-9-10-17(21-2)18-16(15)4-3-11-19-18/h3-12,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUYZGMYDMDURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=C3C=CC=NC3=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(8-Methoxyquinolin-5-yl)phenyl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4016895.png)
![2-[benzyl(methyl)amino]ethyl 4-methylbenzoate hydrochloride](/img/structure/B4016898.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4016902.png)
![2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4016907.png)
![1-(4-methylphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4016930.png)

![1-(4-fluorophenyl)-3-[methyl(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4016941.png)
![N-(2,4-dimethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4016945.png)
![N-cycloheptyl-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B4016961.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4016962.png)
![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4016967.png)
![1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-3-(trifluoromethyl)piperidine](/img/structure/B4016973.png)
![5-chloro-4-{1-[2-(1H-imidazol-4-yl)ethyl]-4-phenyl-1H-imidazol-5-yl}-1,3-dimethyl-1H-pyrazole](/img/structure/B4016984.png)
